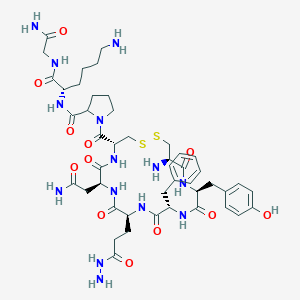

Vasopressin, glu(nhnh2)(4)-lys(8)-

Description

Properties

CAS No. |

127716-66-9 |

|---|---|

Molecular Formula |

C46H66N14O12S2 |

Molecular Weight |

1071.2 g/mol |

IUPAC Name |

N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-benzyl-10-(3-hydrazinyl-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H66N14O12S2/c47-17-5-4-9-29(40(66)52-22-37(50)63)54-45(71)35-10-6-18-60(35)46(72)34-24-74-73-23-28(48)39(65)55-31(20-26-11-13-27(61)14-12-26)43(69)56-32(19-25-7-2-1-3-8-25)42(68)53-30(15-16-38(64)59-51)41(67)57-33(21-36(49)62)44(70)58-34/h1-3,7-8,11-14,28-35,61H,4-6,9-10,15-24,47-48,51H2,(H2,49,62)(H2,50,63)(H,52,66)(H,53,68)(H,54,71)(H,55,65)(H,56,69)(H,57,67)(H,58,70)(H,59,64)/t28-,29-,30-,31-,32-,33-,34-,35?/m0/s1 |

InChI Key |

ZQJHNBJUEWMFHE-LOJWWCGESA-N |

SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)NN)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |

Isomeric SMILES |

C1CC(N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)NN)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)NN)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |

sequence |

CYFXNCPKG |

Synonyms |

4-glutamic acid-gamma-hydrazide-8-lysine vasopressin lypressin, 4-Glu(NHNH2)(4)- vasopressin, 4-Glu(NHNH2)-8-Lys- vasopressin, Glu(NHNH2)(4)-Lys(8)- |

Origin of Product |

United States |

Structure Activity Relationship Sar of Vasopressin, Glu Nhnh2 4 Lys 8

General Principles of SAR in Peptide Design and Vasopressin Analogues

Structure-activity relationship (SAR) studies are fundamental to peptide and peptidomimetic research, aiming to improve the biological properties of native peptides and transform them into more effective drug-like compounds. nih.gov These studies involve the systematic modification of a lead peptide to understand the molecular determinants of ligand-receptor interactions, which can lead to either receptor stimulation (agonism) or inhibition (antagonism). nih.gov The basic premise is that the biological activity of a compound is a function of its chemical structure. creative-peptides.com

In peptide design, SAR is explored through various strategies, including:

Amino Acid Substitution: Replacing individual amino acids to probe their role in activity, selectivity, and stability. Alanine-scanning, where residues are systematically replaced by alanine, is a common technique to identify key residues. nih.gov

Backbone Modification: Altering the peptide backbone, for instance through N-methylation, to introduce conformational constraints and improve resistance to enzymatic degradation. mdpi.com

Cyclization: Introducing cyclic constraints to lock the peptide into a bioactive conformation, which can enhance receptor affinity and selectivity. mdpi.com

Vasopressin has been an exemplary model for SAR studies. nih.govnih.gov As a nonapeptide with a cyclic structure (a disulfide bridge between cysteine residues at positions 1 and 6) and a C-terminal tripeptide tail, it presents multiple sites for modification. mdpi.com Extensive research has led to the development of numerous analogues with altered pharmacological profiles, such as increased selectivity for specific vasopressin receptor subtypes (V1a, V1b, V2) or prolonged half-life. nih.govwikipedia.org These efforts have been crucial in dissociating the various biological effects of vasopressin, such as its vasopressor (blood pressure regulating) and antidiuretic (water-retaining) activities, and in creating clinically useful drugs like Desmopressin and Terlipressin. nih.govwikipedia.org

Impact of Modifications at Position 4 (glu(nhnh2)) on Biological Activity and Receptor Affinity

Position 4 in the vasopressin molecule, naturally occupied by glutamine (Gln), is a critical determinant of its biological activity profile. Modifications at this site can significantly alter the selectivity and potency of the analogue. The introduction of a glutamic acid hydrazide residue, glu(nhnh2), at this position represents a unique chemical alteration. While direct studies on this specific hydrazide derivative are not prevalent in the reviewed literature, the effects of other substitutions at position 4 provide a strong basis for predicting its impact.

Research has shown that replacing the native glutamine with other amino acids can dissociate the vasopressor and antidiuretic activities. For example, substituting glutamine with a more lipophilic amino acid like valine in deamino-arginine-vasopressin was found to further enhance the persistence of its antidiuretic action while decreasing vasopressor activity. oup.com

Conversely, introducing a charged residue like arginine at position 4 has been shown to dramatically reduce or even abolish certain biological functions. In one study, replacing glutamine with arginine in [1-(1-mercaptocyclohexaneacetic acid)] AVP completely eliminated its natriferic activity (the ability to stimulate sodium transport). nih.govsav.sk Another study found that [Arg4]AVP had roughly the same antidiuretic activity as AVP but only 40% of its pressor activity, indicating a significant shift in the activity ratio. researchgate.net

The glu(nhnh2) modification introduces a side chain that is structurally similar to glutamic acid but with a terminal hydrazide group instead of a carboxylic acid. This change alters the electronic and hydrogen-bonding properties of the side chain. The hydrazide group can act as both a hydrogen bond donor and acceptor, potentially forming novel interactions with the receptor binding pocket. This could lead to altered receptor affinity and a unique selectivity profile, distinct from analogues with either neutral (Gln), acidic (Glu), or basic (Arg) residues at position 4. The modification's impact would be a complex interplay between the side chain's size, polarity, and specific hydrogen bonding capabilities.

Table 1: Effect of Position 4 Substitution on Vasopressin Analogue Activity

This table is generated based on findings from related analogues to infer the potential impact of modifications at position 4.

| Analogue | Modification at Position 4 | Key Finding | Reference |

|---|---|---|---|

| [Val4, D-Arg8]VP (dVDAVP) | Gln → Val | Decreases vasopressor activity, enhances antidiuretic specificity. | oup.com |

| [Arg4]AVP | Gln → Arg | Antidiuretic activity similar to AVP; pressor activity reduced to ~40%. | researchgate.net |

| [d(CH2)5, Arg4]AVP | Gln → Arg | Negligible antidiuretic and low pressor effects. | researchgate.net |

| [Mpa1, Arg4]AVP | Gln → Arg | Reduction of natriferic activity. | nih.gov |

Influence of Lysine (B10760008) Substitution at Position 8 on Receptor Selectivity and Functional Responses

Position 8 of the vasopressin molecule is crucial for its biological potency and receptor selectivity. In most mammals, including humans, this position is occupied by arginine (Arginine Vasopressin, AVP), while in pigs and some other species, it is lysine (Lysine Vasopressin, LVP or Lypressin). mdpi.comnih.gov The substitution of lysine for arginine in the target compound, "Vasopressin, glu(nhnh2)(4)-lys(8)-", is a defining feature that significantly influences its interaction with vasopressin receptors.

The basic amino acid at position 8 is critical for high potency, as a cation-forming group is thought to be necessary for strong interaction with the receptors. mdpi.com However, not any basic residue is sufficient. An analogue with histidine at position 8, [His8]AVP, showed a dramatic decrease in pressor activity compared to both AVP and LVP, demonstrating the specific structural requirements at this position. mdpi.com The replacement of arginine with lysine alters the geometry and basicity of the side chain, which in turn modulates the affinity for V1 (vasopressor) and V2 (antidiuretic) receptors. Lypressin is known to activate oxytocin (B344502) receptors and adenylate-cyclase and is involved in adjusting blood pressure and heart rate. medchemexpress.com

Studies comparing AVP and LVP have shown differences in their relative potencies. For instance, an analogue with l-homonorleucine at position 8, which lacks the amino group, had only 8% of LVP's activity, highlighting the importance of the basic group. mdpi.com LVP itself is a potent hormone, but its ratio of vasopressor to antidiuretic activity differs from that of AVP. This shift in selectivity is a direct consequence of the structural change from a guanidinium (B1211019) group (in arginine) to a primary amine (in lysine) at the end of the side chain. This modification affects how the C-terminal tail of the peptide docks into the receptor, leading to differential activation of downstream signaling pathways. In some cell systems, the occupancy of lysine-vasopressin receptors has been directly correlated with cAMP production. nih.gov

Table 2: Comparison of Biological Activities of Arginine-Vasopressin and Lysine-Vasopressin

This table compares the parent compounds to illustrate the fundamental impact of the Arg8-to-Lys8 substitution.

| Compound | Residue at Position 8 | Primary Natural Source | Key Biological Characteristics | Reference |

|---|---|---|---|---|

| Arginine Vasopressin (AVP) | Arginine | Most mammals, including humans | Potent antidiuretic (V2) and vasopressor (V1) effects. | cvpharmacology.com |

| Lysine Vasopressin (LVP) | Lysine | Pigs | Potent antidiuretic and vasopressor activities, with a different activity ratio compared to AVP; also activates oxytocin receptors. | nih.govmedchemexpress.com |

Conformational Studies and Their Correlation with SAR in Vasopressin Analogues

The biological activity of vasopressin analogues is not solely dependent on the primary amino acid sequence but is intimately linked to their three-dimensional conformation in solution. Conformational studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in correlating structural features with SAR. nih.gov

These studies reveal that vasopressin and its analogues are flexible molecules that exist as an ensemble of interconverting conformations in solution. nih.gov Key structural elements that influence activity include:

The Tócin Ring: The 20-membered cyclic core of the peptide (residues 1-6) possesses a degree of flexibility. Its conformation is crucial for initial receptor recognition.

The C-terminal Tail: The orientation of the acyclic tripeptide tail (residues 7-9) relative to the cyclic core is a major determinant of receptor binding and activation, particularly for the V2 receptor. nih.gov

Modifications at positions 4 and 8, as in "Vasopressin, glu(nhnh2)(4)-lys(8)-", directly impact the peptide's conformational landscape. A change at position 4 can alter the stability and type of beta-turn, while a change at position 8 affects the flexibility and interactions of the C-terminal tail. For example, computational and NMR studies have shown that the conformation of the C-terminal tail significantly modulates receptor binding affinity. Solvent-exposed and flexible tail conformations can bind to the V1a receptor with threefold enhanced affinity compared to more compact structures. researchgate.net Therefore, the specific combination of glu(nhnh2) at position 4 and lysine at position 8 would be expected to induce a unique conformational preference, which in turn dictates its specific biological activity and receptor selectivity profile.

Computational Approaches in Predicting and Analyzing SAR for Vasopressin, glu(nhnh2)(4)-lys(8)-

In recent years, computational chemistry and molecular modeling have become powerful tools for predicting and analyzing the SAR of peptides, including vasopressin analogues. researchgate.net These in silico approaches complement experimental techniques by providing atomic-level insights into peptide-receptor interactions.

Key computational methods used in vasopressin research include:

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of vasopressin analogues in solution or when bound to a receptor. This allows researchers to explore the conformational space of a peptide and identify low-energy, stable structures that are likely to be biologically relevant. researchgate.net

Virtual Screening and Docking: These techniques can be used to predict the binding mode and affinity of a novel analogue, such as "Vasopressin, glu(nhnh2)(4)-lys(8)-", to a model of its target receptor. By dissecting the peptide's conformational space into sub-ensembles, researchers can dock each one to the receptor and identify which conformations lead to the most favorable binding energies. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to build a mathematical relationship between the structural properties of a series of compounds and their biological activities. creative-peptides.com This can help predict the activity of new, unsynthesized analogues.

For "Vasopressin, glu(nhnh2)(4)-lys(8)-", computational approaches could predict how the novel side chain at position 4 alters the local conformation and interaction patterns within the receptor's binding pocket. For example, modeling could reveal whether the hydrazide group forms key hydrogen bonds that either mimic or disrupt the interactions of the native glutamine. Similarly, these methods can analyze how the lysine at position 8 orients itself within the receptor compared to arginine, explaining differences in V1/V2 selectivity. Combining these computational predictions with experimental data from techniques like peptide scanning provides a robust strategy for the rational design of new peptide therapeutics. nih.govdatagrok.ai

Receptor Pharmacology and Signal Transduction Pathways

Binding Affinity and Selectivity of Vasopressin, glu(nhnh2)(4)-lys(8)- for Vasopressin Receptor Subtypes (V1a, V1b, V2)

The specific binding affinities of Vasopressin, glu(nhnh2)(4)-lys(8)- for the vasopressin receptor subtypes V1a, V1b, and V2 have not been extensively detailed in terms of quantitative binding constants (e.g., Kᵢ or Kₔ) in the available literature. However, bioassay data provide insight into its functional activity at these receptors.

The compound is a synthetic analogue of Lysine-vasopressin (LVP), where the glutamine residue at position 4 is replaced by a glutamic acid γ-hydrazide. This structural modification significantly impacts its biological activity. Assays measuring pressor activity, which is mediated by V1a receptors, and antidiuretic activity, mediated by V2 receptors, have shown that the specific activities of this analogue are decreased compared to the parent hormone. Current time information in Isère, FR.

The V1a receptor, typically found in vascular smooth muscle cells, hepatocytes, and platelets, mediates vasoconstriction through the activation of phospholipase C. spandidos-publications.com The V2 receptor, located on the basolateral membrane of renal collecting duct cells, is responsible for the antidiuretic response via the stimulation of adenylate cyclase. spandidos-publications.com The reduced pressor and antidiuretic effects of Vasopressin, glu(nhnh2)(4)-lys(8)- indicate a lower efficacy or affinity for both V1a and V2 receptors. Current time information in Isère, FR. Information regarding the compound's interaction with the V1b receptor subtype, which is primarily found in the anterior pituitary, is not available in the reviewed literature.

| Receptor Subtype | Primary Function Mediated | Biological Activity of Vasopressin, glu(nhnh2)(4)-lys(8)- (Compared to Parent Hormone) |

|---|---|---|

| V1a | Pressor (Vasoconstriction) | Decreased Current time information in Isère, FR. |

| V1b | ACTH Release | Data not available |

| V2 | Antidiuretic | Decreased Current time information in Isère, FR. |

Interaction with Oxytocin (B344502) Receptors (OTR)

Due to the high structural homology between vasopressin and oxytocin, vasopressin analogues often exhibit cross-reactivity with the oxytocin receptor (OTR). Vasopressin, glu(nhnh2)(4)-lys(8)- has been evaluated for its effects on biological functions mediated by OTR, such as uterotonic and milk ejection activities.

Similar to its effects on vasopressin receptors, the analogue shows decreased specific activity in both uterotonic and milk ejection assays when compared to the parent hormone. Current time information in Isère, FR. This suggests that the modification at position 4 also diminishes its ability to effectively bind to and/or activate the oxytocin receptor. The interaction of vasopressin and its analogues with OTR is significant, as OTR activation is involved in various physiological processes beyond uterine contraction and lactation, including social behaviors.

| Receptor | Primary Function Mediated | Biological Activity of Vasopressin, glu(nhnh2)(4)-lys(8)- (Compared to Parent Hormone) |

|---|---|---|

| OTR | Uterotonic Activity | Decreased Current time information in Isère, FR. |

| OTR | Milk Ejection | Decreased Current time information in Isère, FR. |

Ligand-Receptor Interaction Mechanisms: Insights from Modified Vasopressin Structures

The reduced activity of Vasopressin, glu(nhnh2)(4)-lys(8)- can be understood through structure-activity relationship studies of vasopressin analogues. The glutamine residue at position 4 is located in the cyclic part of the peptide and is considered a critical site for receptor interaction. spandidos-publications.com

Studies on various analogues have shown that modifications at position 4 can significantly alter receptor affinity and selectivity. For instance, enhancing the hydrophobicity at this position by substituting glutamine with valine has been shown to improve interaction with the V2 receptor. spandidos-publications.com In the case of Vasopressin, glu(nhnh2)(4)-lys(8)-, the carboxamide function of the glutamine side chain is replaced by a hydrazide group. Current time information in Isère, FR. This change in the chemical nature of the side chain—altering its hydrogen bonding capacity, polarity, and steric bulk—likely disrupts the optimal orientation and interaction of the ligand within the binding pocket of the V1a, V2, and OTR receptors, leading to the observed decrease in biological potency across all tested systems. Current time information in Isère, FR. The asparagine residue at position 5 is also crucial, as its carboxamide group appears to play a vital role in determining the pharmacological effects of the hormone. semanticscholar.org

Intracellular Signaling Cascades Activated by Vasopressin, glu(nhnh2)(4)-lys(8)- (e.g., G-protein coupling, adenylate cyclase, phospholipase C, second messengers)

Vasopressin receptors are classic G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades upon activation. spandidos-publications.com Although the potency of Vasopressin, glu(nhnh2)(4)-lys(8)- is reduced, it is expected to activate the same pathways as endogenous ligands upon binding to its target receptors.

V1a and V1b Receptors: These receptors couple to G-proteins of the Gq/11 family. spandidos-publications.com Ligand binding activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to cellular responses like smooth muscle contraction or hormone secretion. spandidos-publications.com

V2 Receptors: The V2 receptor is primarily coupled to the Gs G-protein. spandidos-publications.com Activation of the V2 receptor stimulates adenylate cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). spandidos-publications.com cAMP then acts as a second messenger, activating protein kinase A (PKA). In the kidney, this PKA-mediated cascade leads to the phosphorylation and translocation of aquaporin-2 water channels to the cell membrane, resulting in increased water reabsorption. spandidos-publications.com

Given its activity in pressor and antidiuretic assays, Vasopressin, glu(nhnh2)(4)-lys(8)- acts as an agonist that activates both the PLC and adenylate cyclase pathways, though with lower efficacy than lysine-vasopressin. Current time information in Isère, FR.

Receptor Desensitization and Internalization Processes Mediated by Vasopressin Analogues

Continuous or repeated exposure to an agonist like Vasopressin, glu(nhnh2)(4)-lys(8)- typically leads to receptor desensitization and internalization, a common regulatory mechanism for GPCRs. This process attenuates the cellular response despite the continued presence of the ligand.

The process is initiated by the phosphorylation of the agonist-occupied receptor by G-protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for arrestin proteins. The binding of β-arrestin to the receptor sterically uncouples it from its G-protein, thereby terminating signal transduction (desensitization). Furthermore, β-arrestin acts as an adaptor protein, targeting the receptor for internalization into the cell via clathrin-coated pits. Once internalized, the receptor can be either dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation in lysosomes. This agonist-induced internalization is a key mechanism for regulating the number of receptors at the cell surface and modulating long-term cellular responsiveness.

Preclinical Biological Activity and Functional Studies in Model Systems

Evaluation of Pressor and Antidiuretic Potencies in Animal Bioassays

The primary physiological roles of vasopressin include regulating blood pressure (pressor activity) and water retention by the kidneys (antidiuretic activity). Bioassays conducted on Vasopressin, glu(nhnh2)(4)-lys(8)- have demonstrated that its potency in these areas is significantly diminished when compared to the parent hormone, lysine (B10760008) vasopressin. nih.gov

In rat pressor assays, the analogue showed a notable decrease in its ability to elevate blood pressure. nih.gov Similarly, its antidiuretic effects were found to be considerably lower than those of lysine vasopressin. nih.gov This reduction in activity suggests that the integrity of the glutamine residue at position 4 is crucial for the full expression of vasopressin's pressor and antidiuretic functions.

Table 1: Comparative Biological Activities

| Activity | Compound | Result |

| Pressor Activity | Vasopressin, glu(nhnh2)(4)-lys(8)- | Decreased compared to parent hormone nih.gov |

| Antidiuretic Activity | Vasopressin, glu(nhnh2)(4)-lys(8)- | Decreased compared to parent hormone nih.gov |

Central Nervous System Effects: Studies on Learning and Memory in Animal Models

While various vasopressin derivatives have been investigated for their effects on cognitive functions like learning and memory, no specific studies concerning the central nervous system effects of Vasopressin, glu(nhnh2)(4)-lys(8)- were identified in the reviewed literature.

Modulation of Neurobiological Functions in Animal Models (e.g., anxiety, stress, social behavior)

The broader family of vasopressin peptides is known to modulate behaviors related to anxiety, stress, and social interaction. However, specific research evaluating the impact of Vasopressin, glu(nhnh2)(4)-lys(8)- on these neurobiological functions in animal models has not been detailed in the available scientific sources.

Uterotonic Activity and Antagonism in In Vitro and Animal Models

The contractile effect of vasopressin on uterine smooth muscle (uterotonic activity) was also evaluated for this analogue. In assays measuring uterotonic activity, Vasopressin, glu(nhnh2)(4)-lys(8)- exhibited a decreased specific biological activity compared to lysine vasopressin. nih.gov This finding further underscores the importance of the position 4 residue for the hormone's interaction with its various receptors.

Investigating Effects on Pancreatic Islet Cell Function in Tissue Slices and Animal Models

Arginine vasopressin has been shown to influence pancreatic islet cell function, including insulin (B600854) secretion. At present, there is no available research from the searched sources that specifically investigates the effects of Vasopressin, glu(nhnh2)(4)-lys(8)- on the function of pancreatic islet cells.

Novel Biological Activities Identified through Analogue Research (e.g., hypotensive effects)

The exploration of vasopressin analogues can sometimes uncover novel or unexpected biological activities. For Vasopressin, glu(nhnh2)(4)-lys(8)- , the primary finding has been a general decrease in the canonical activities of vasopressin. nih.gov The reviewed literature did not identify any novel biological activities, such as hypotensive effects, for this specific compound.

Advanced Methodologies in Vasopressin Analogue Research

In Vitro Receptor Binding Assays (Radioligand Competition Binding, Saturation Binding)

In vitro receptor binding assays are fundamental in characterizing the affinity of a ligand, like Vasopressin, glu(nhnh2)(4)-lys(8)-, for its receptor. These assays typically use a radiolabeled ligand that binds to the receptor of interest.

Radioligand Competition Binding Assays are employed to determine the binding affinity (Ki) of an unlabeled compound (the competitor) by measuring its ability to displace a radiolabeled ligand from the receptor. In this setup, a fixed concentration of the radiolabeled ligand and receptor preparation are incubated with increasing concentrations of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50, which can then be converted to the Ki value. This method is particularly useful for screening new compounds and determining their selectivity for different receptor subtypes. For instance, competition assays using subtype-selective antagonists can help differentiate between vasopressin receptor isoforms. nih.gov

Saturation Binding Assays are used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radiolabeled ligand. nih.gov In these experiments, increasing concentrations of the radiolabeled ligand are incubated with a fixed amount of receptor preparation until saturation is reached, meaning all receptor sites are occupied. nih.gov Non-specific binding is determined by adding a high concentration of an unlabeled competitor. nih.gov Specific binding is then calculated by subtracting the non-specific binding from the total binding. The data are often analyzed using a Scatchard plot, where a linear relationship suggests a single class of binding sites. nih.gov These assays provide crucial information about the number of available receptors and the ligand's affinity for them. nih.gov

Radioligands, such as tritiated vasopressin, are instrumental in these assays, offering high sensitivity for probing receptor binding biology. revvity.com The use of high specific activity and high purity radioligands minimizes non-specific binding, leading to more reliable and trustworthy results. revvity.com

Table 1: Key Parameters in Receptor Binding Assays

| Parameter | Description | Assay Type |

| Ki | Inhibition constant; reflects the binding affinity of a competing ligand. | Competition Binding |

| IC50 | The concentration of a competitor that inhibits 50% of specific binding. | Competition Binding |

| Bmax | Maximum number of binding sites; represents the density of receptors. | Saturation Binding |

| Kd | Equilibrium dissociation constant; the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. | Saturation Binding |

Cellular Functional Assays (cAMP accumulation, Ca2+ mobilization, Reporter Gene Assays)

Cellular functional assays are critical for determining whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring the biological response following receptor binding.

cAMP Accumulation Assays are commonly used for Gs-coupled receptors, such as the vasopressin V2 receptor (V2R). nih.gov Activation of the V2R by an agonist stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The amount of cAMP produced can be quantified using various methods, including radioimmunoassays or fluorescence-based assays.

Ca2+ Mobilization Assays are employed for Gq/11-coupled receptors, like the vasopressin V1a receptor. Agonist binding to these receptors activates phospholipase C, which in turn leads to the production of inositol (B14025) trisphosphate (IP3). nih.govnih.gov IP3 then triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic free Ca2+. nih.gov This change in Ca2+ concentration can be measured using fluorescent Ca2+ indicators like Fura-2. nih.gov Studies have shown that vasopressin induces a dose-dependent formation of inositol phosphates and a rapid, transient increase in intracellular calcium. nih.gov

Reporter Gene Assays offer another method to assess receptor activation. In these assays, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by a specific signaling pathway. When the receptor is activated, the downstream signaling cascade leads to the expression of the reporter gene, which can be easily measured.

Fluorescence-Based Techniques for Receptor Localization and Ligand-Receptor Complex Studies

Fluorescence-based techniques have become invaluable tools for visualizing receptors and studying the dynamics of ligand-receptor interactions in real-time.

Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques for studying protein-protein interactions, such as receptor dimerization or the recruitment of intracellular signaling proteins like β-arrestin to an activated receptor. nih.gov In FRET, energy is transferred from an excited donor fluorophore to an acceptor fluorophore when they are in close proximity. nih.gov BRET operates on a similar principle but uses a luciferase enzyme as the donor and a fluorescent protein as the acceptor. nih.gov These methods have been used to study the recruitment of β-arrestin to vasopressin receptors upon activation. nih.gov

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an advanced FRET-based assay that combines the advantages of FRET with time-resolved fluorescence measurement, which helps to eliminate short-lived background fluorescence. nih.gov This technique has been successfully used in V2R binding studies, where the receptor is labeled with a donor fluorophore and the ligand with an acceptor fluorophore. nih.gov

Fluorescently labeled ligands have also been developed to visualize vasopressin receptors in cells. These fluorescent antagonists have been shown to be effective for labeling cells that express the human V1a receptor subtype, as demonstrated by flow cytometry and fluorescence microscopy. nih.gov The development of high-affinity and selective nonpeptidic fluorescent ligands for the V2R has enabled the creation of TR-FRET-based assays suitable for high-throughput screening. nih.gov

In Vivo Pharmacological Assays Utilizing Animal Models (e.g., blood pressure, urine output, behavioral tests)

In vivo pharmacological assays in animal models are essential for understanding the physiological effects of vasopressin analogues in a whole-organism context.

Blood Pressure and Heart Rate Monitoring: To assess the cardiovascular effects of vasopressin analogues, conscious animals, such as dogs, are often used. nih.gov In these studies, arterial blood pressure and heart rate are continuously monitored following the administration of the compound. For example, studies have shown that blockade of vasopressin's vasoconstrictor activity with an antagonist can lead to a decrease in mean arterial pressure and an increase in heart rate during hemorrhage, highlighting the important role of vasopressin in blood pressure regulation. nih.gov

Urine Output Measurement: To evaluate the antidiuretic or diuretic effects of vasopressin analogues, their impact on urine output is measured in animal models. This is particularly relevant for analogues targeting the V2 receptor, which plays a key role in renal water reabsorption.

Behavioral Tests: Vasopressin is known to be involved in various social behaviors and cognitive functions. Behavioral tests in animals, such as active avoidance tests in a shuttle box in rats, are used to investigate the effects of vasopressin analogues on learning and memory. nih.gov Studies have demonstrated that chronic administration of a vasopressin analog can improve acquisition and delay the extinction of learned behaviors. nih.gov

Molecular Modeling and Simulation Techniques for Peptide-Receptor Interactions

Molecular modeling and simulation techniques provide valuable insights into the three-dimensional structure of peptide-receptor complexes and the molecular determinants of ligand binding and receptor activation.

Homology Modeling: In the absence of an experimentally determined structure, a three-dimensional model of a receptor can be built based on the known structure of a related protein (a template). This technique, known as homology modeling, has been used to create models of the vasopressin V1a and V2 receptors.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when it binds to a receptor. It is used to explore different putative binding modes and to identify key interactions between the ligand and receptor residues. nih.gov Docking studies have suggested that both peptide agonists and antagonists bind to a common pocket within the vasopressin receptors, primarily involving residues in the transmembrane helices. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations can reveal conformational changes in the receptor upon ligand binding and provide a more detailed understanding of the interactions that stabilize the complex. nih.gov Advanced techniques like replica exchange with solute scaling (REST2) can enhance the sampling of conformational space in MD simulations. nih.gov Recent cryo-electron microscopy (cryo-EM) structures of the V2R in complex with different ligands have provided high-resolution snapshots of the receptor in its active and inactive states, offering a powerful basis for further computational studies and rational drug design. nih.govnih.gov

Comparative Research and Future Perspectives

Comparison of Vasopressin, glu(nhnh2)(4)-lys(8)- with Endogenous Vasopressin (AVP)

Endogenous Arginine Vasopressin (AVP) is a nine-amino-acid peptide hormone crucial for regulating water reabsorption in the kidneys and blood pressure. wikipedia.orgcvpharmacology.com Its primary functions are mediated through its interaction with V1 and V2 receptors. cvpharmacology.com AVP's structure is Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂, with a disulfide bridge between the two cysteine residues. wikipedia.org

The synthetic analogue, Vasopressin, glu(nhnh2)(4)-lys(8)-, features two key structural modifications compared to human AVP. Firstly, the arginine at position 8 is substituted with lysine (B10760008), a change naturally found in the vasopressin of pigs (Lysine-Vasopressin). wikipedia.org Secondly, and more distinctively, the glutamine (Gln) residue at position 4 is replaced with a glutamic acid gamma-hydrazide (Glu(NHNH₂)). nih.gov

Research on this specific analogue has shown that these modifications lead to a significant reduction in biological activity when compared to the parent hormones. A 1989 study by Gazis et al. systematically assayed [Glu(NHNH₂), Lys⁸] vasopressin and found that its specific activities, including antidiuretic and pressor responses, were markedly decreased. nih.gov This suggests that while structurally related, the functional potency of Vasopressin, glu(nhnh2)(4)-lys(8)- is substantially lower than that of endogenous AVP.

Table 1: Structural and Functional Comparison of AVP and Vasopressin, glu(nhnh2)(4)-lys(8)-

| Feature | Endogenous Vasopressin (AVP) | Vasopressin, glu(nhnh2)(4)-lys(8)- |

|---|---|---|

| Amino Acid at Position 4 | Glutamine (Gln) | Glutamic Acid γ-hydrazide (Glu(NHNH₂)) nih.gov |

| Amino Acid at Position 8 | Arginine (Arg) wikipedia.org | Lysine (Lys) nih.gov |

| Primary Functions | Potent antidiuretic and vasopressor effects wikipedia.orgcvpharmacology.com | Decreased antidiuretic and vasopressor activity nih.gov |

| Receptor Interaction | Strong agonist at V1 and V2 receptors cvpharmacology.com | Presumed weak agonist activity nih.gov |

Distinctive Features of Vasopressin, glu(nhnh2)(4)-lys(8)- Compared to Lysine-Vasopressin (LVP) and Other Synthetic Analogues

Lysine-Vasopressin (LVP), with lysine at position 8, is the most direct parent hormone for Vasopressin, glu(nhnh2)(4)-lys(8)-. wikipedia.orgnih.gov LVP itself is a potent hormone used therapeutically for conditions like diabetes insipidus. nih.gov The defining feature of Vasopressin, glu(nhnh2)(4)-lys(8)- is the additional modification at position 4. The replacement of the glutamine carboxamide with a hydrazide group results in a general attenuation of its biological effects. nih.gov

When compared to other synthetic analogues, the distinction becomes even clearer. Many synthetic analogues are designed to enhance a specific property. For example, Desmopressin (dDAVP) is modified at positions 1 and 8 to increase its resistance to enzymatic degradation and to be highly selective for the V2 receptor, thus maximizing its antidiuretic effect while minimizing pressor effects. nih.govwikipedia.org Terlipressin is a long-acting prodrug with a higher relative affinity for V1 receptors, making it suitable as a vasoconstrictor. cvpharmacology.comnih.govwikipedia.org

In contrast, the modification in Vasopressin, glu(nhnh2)(4)-lys(8)- does not appear to confer enhanced selectivity or potency. Instead, it leads to a broad-spectrum decrease in the activities characteristic of the vasopressin family. nih.gov

Table 2: Comparative Biological Activity of Vasopressin Analogues

| Compound | Key Structural Modification(s) | Primary Characteristic |

|---|---|---|

| Lysine-Vasopressin (LVP) | Lysine at position 8 wikipedia.org | Potent antidiuretic and vasopressor activities nih.gov |

| Vasopressin, glu(nhnh2)(4)-lys(8)- | Glu(NHNH₂) at position 4, Lysine at position 8 nih.gov | Decreased overall biological activity compared to LVP nih.gov |

| Desmopressin (dDAVP) | Deamination at position 1, D-Arginine at position 8 nih.gov | Selective V2 agonist, potent antidiuretic nih.govwikipedia.org |

| Terlipressin | Glycyl residues attached to N-terminus, Lysine at position 8 cvpharmacology.com | Long-acting V1-preferring agonist, potent vasopressor cvpharmacology.com |

Elucidation of Structure-Function Discrepancies Among Vasopressin Analogues

The diverse pharmacological profiles of vasopressin analogues underscore the critical importance of specific amino acid residues in determining their function. The case of Vasopressin, glu(nhnh2)(4)-lys(8)- provides a clear example of a structure-function discrepancy arising from a subtle chemical change.

The glutamine residue at position 4 is situated in the 20-membered disulfide-bridged ring structure of vasopressin. The side-chain carboxamide group of this residue is considered important for maintaining the conformation required for potent biological activity. The replacement of this group with a hydrazide function (-CO-NHNH₂) in Vasopressin, glu(nhnh2)(4)-lys(8)- drastically reduces its ability to elicit uterotonic, milk-ejecting, antidiuretic, and pressor responses. nih.gov This highlights that the specific chemical nature of the side chain at position 4 is crucial for effective receptor interaction and signal transduction.

This contrasts sharply with modifications at other positions. For instance:

Position 1: Deamination of the N-terminal cysteine (as in Desmopressin) significantly prolongs the half-life and enhances antidiuretic activity. nih.gov

Position 8: The substitution of L-Arginine with D-Arginine (also in Desmopressin) dramatically reduces pressor (V1) activity, thereby increasing V2 selectivity. nih.gov Conversely, substituting Arginine with D-homoarginine can also produce highly specific antidiuretic agents. nih.gov

Position 5: It was once thought that the asparagine residue at position 5 was essential for antidiuretic activity. However, a synthetic analogue where the asparagine's carboxamide hydrogens were replaced by methyl groups retained significant antidiuretic potency, challenging earlier hypotheses. nih.gov

Unexplored Research Avenues and Potential for Novel Research Tools

While Vasopressin, glu(nhnh2)(4)-lys(8)- exhibits diminished agonist activity, it should not be dismissed as being without scientific value. The search for new vasopressin analogues is not limited to finding potent agonists; selective antagonists and weak partial agonists are also essential pharmacological tools for studying receptor physiology. nih.gov

Unexplored research avenues for this compound include:

Receptor Binding Studies: The compound's affinity for the different vasopressin receptor subtypes (V1a, V1b, V2) has not been reported. Quantifying its binding affinity could reveal whether its reduced activity is due to poor binding or poor signal transduction after binding.

Partial Agonism/Antagonism: It is crucial to investigate whether this analogue can act as a partial agonist or a competitive antagonist at vasopressin receptors. A weak, low-potency analogue could be useful for probing receptor dynamics without causing a maximal physiological response.

Radiolabeling: The unique hydrazide group could potentially serve as a chemical handle for conjugation or for the introduction of a radiolabel. A radiolabeled version of this analogue could be used in receptor localization and trafficking studies, provided it retains sufficient binding affinity.

Scaffold for Further Modification: The structure of Vasopressin, glu(nhnh2)(4)-lys(8)- could serve as a foundational scaffold for the synthesis of new analogues. Further modifications could be built upon this framework to explore the chemical space around position 4.

Directions for Further Academic Investigation of Vasopressin, glu(nhnh2)(4)-lys(8)-

To fully characterize Vasopressin, glu(nhnh2)(4)-lys(8)- and understand its place within the vast family of vasopressin analogues, several lines of academic inquiry are warranted:

Quantitative Pharmacological Profiling: The initial 1989 study provided qualitative data on decreased activity. nih.gov Modern research demands quantitative analysis, including the determination of binding constants (Ki) at cloned human V1a, V1b, and V2 receptors, as well as the oxytocin (B344502) receptor, to create a comprehensive affinity profile.

Functional Assays: Dose-response curves should be generated in cell-based functional assays (e.g., measuring intracellular calcium for V1 receptors or cAMP for V2 receptors) to determine its efficacy (Emax) and potency (EC50) and to definitively classify it as a full agonist, partial agonist, or antagonist.

Metabolic Stability Studies: The metabolic fate of the glutamic acid gamma-hydrazide modification is unknown. In vitro studies using liver or kidney homogenates could determine the compound's susceptibility to enzymatic degradation and its metabolic half-life compared to LVP and AVP.

In Vivo Microdialysis: Given vasopressin's role as a neurotransmitter, in vivo studies using techniques like microdialysis could explore whether this analogue affects neurotransmitter release in specific brain regions associated with social behavior or stress responses. nih.gov

Structural Biology: Elucidating the three-dimensional structure of the analogue, perhaps through NMR spectroscopy, could provide insights into how the position 4 modification alters the peptide's conformation and, consequently, its interaction with receptors. guidetopharmacology.org

Q & A

Basic Research Questions

Q. What are the standardized protocols for synthesizing and purifying Vasopressin, glu(NHNH₂)(4)-Lys(8)- to ensure experimental reproducibility?

- Methodological Answer : Synthesis should follow peptide solid-phase synthesis guidelines, with strict control over coupling efficiency and protecting group strategies. Purification typically involves reverse-phase HPLC using a C18 column and gradients of acetonitrile/water with 0.1% trifluoroacetic acid. Validate purity (>95%) via mass spectrometry and analytical HPLC, referencing USP 29 guidelines for peptide characterization .

- Key Considerations : Document reaction conditions (temperature, solvents), purification parameters (flow rate, column type), and characterization data (retention time, m/z). Ensure compliance with reproducibility standards outlined in Acta Chimica Sinica experimental protocols .

Q. How do researchers determine the receptor binding affinity and selectivity of Vasopressin, glu(NHNH₂)(4)-Lys(8)- for V1a, V1b, and V2 receptors?

- Methodological Answer : Use radioligand displacement assays with tritiated vasopressin analogs (e.g., [³H]-AVP) on transfected cell lines expressing individual receptor subtypes. Calculate IC₅₀ values and convert to Ki using Cheng-Prusoff equations. For functional selectivity, measure second messengers (e.g., intracellular Ca²⁺ for V1a/V1b, cAMP for V2) in dose-response experiments. Cross-validate with in silico docking studies to map ligand-receptor interactions .

- Data Interpretation : Compare binding affinities across receptors to assess selectivity. Address variability by repeating assays in triplicate and using reference standards (e.g., arginine vasopressin) .

Q. What analytical methods are recommended for quantifying Vasopressin, glu(NHNH₂)(4)-Lys(8)- in biological matrices, and how are they validated?

- Methodological Answer : Employ LC-MS/MS for high sensitivity, using stable isotope-labeled internal standards (e.g., [¹³C]-vasopressin) to correct for matrix effects. Validate according to FDA guidelines: assess linearity (1–100 ng/mL), precision (CV <15%), accuracy (80–120%), and recovery (>70%) in plasma/tissue homogenates. Include stability tests (freeze-thaw, short-term storage) .

- Troubleshooting : Optimize mobile phase (e.g., 0.1% formic acid) to enhance ionization efficiency. Avoid column carryover by using post-injection washes .

Advanced Research Questions

Q. How can discrepancies between in vitro receptor activation data and in vivo physiological responses to Vasopressin, glu(NHNH₂)(4)-Lys(8)- be resolved?

- Methodological Answer : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability, tissue distribution, and metabolite interference. Use translational models (e.g., septic shock rodents) to correlate plasma concentrations with hemodynamic outcomes (mean arterial pressure, cardiac output). Integrate proteomics to assess receptor desensitization or post-translational modifications in disease states .

- Case Study : In VASST clinical trials, vasopressin showed no mortality benefit despite in vitro efficacy, possibly due to delayed administration (>12 hours post-shock onset). Preclinical models should mimic clinical timing and comorbidities .

Q. What strategies optimize HPLC parameters for separating Vasopressin, glu(NHNH₂)(4)-Lys(8)- from metabolites or excipients in nasal spray formulations?

- Methodological Answer : Use a gradient elution (5–40% acetonitrile over 20 minutes) on a phenyl-hexyl column to resolve hydrophobic variants. Detect at 214 nm for peptide bonds. For excipient interference (e.g., parabens), employ a pre-column derivatization step or tandem MS detection. Validate against USP bioassay standards to ensure potency equivalence .

- Innovation : Compare retention times with synthetic analogs (e.g., desmopressin) to confirm identity. Include forced degradation studies (heat, light) to assess stability-indicating properties .

Q. How should dose-response studies be designed to evaluate the hemodynamic effects of Vasopressin, glu(NHNH₂)(4)-Lys(8)- in septic shock models while controlling for confounders?

- Methodological Answer : Use a blinded, randomized design in endotoxin-induced shock models (e.g., LPS-treated rats). Control for fluid resuscitation volume, baseline MAP, and concurrent vasoactive drugs. Measure outcomes via telemetry (continuous blood pressure) and microdialysis (tissue perfusion). Apply mixed-effects models to account for inter-subject variability .

- Statistical Rigor : Predefine primary endpoints (e.g., time to hemodynamic stability) and power analysis (n ≥ 10/group). Use ANOVA with post-hoc corrections for multiple comparisons .

Data Analysis & Reporting

- Conflict Resolution : When clinical and preclinical data conflict (e.g., VASST trial subgroup trends), conduct meta-analyses of aggregated datasets. Highlight limitations (e.g., exclusion of severe shock patients) and propose validation studies .

- Visualization : Present dose-response curves with 95% confidence intervals and receptor subtype-specific heatmaps. Use scatter plots for correlation analyses (e.g., plasma concentration vs. MAP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.